3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
Description
Properties
IUPAC Name |
2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGBBLLNXSLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[2,1-b]thiadiazoles
The synthesis of imidazo[2,1-b]thiadiazole derivatives typically involves:
- Cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives or related precursors to form the fused thiadiazole ring.
- Subsequent functionalization at the 2- and 6-positions by electrophilic substitution or cross-coupling reactions to introduce halogens or aryl/heteroaryl groups such as pyridine.
This approach is supported by multiple sources describing the preparation of various substituted imidazo[2,1-b]thiadiazoles with high yields and purity.
Specific Preparation of 3-{2-Bromoimidazo[2,1-b]thiadiazol-6-yl}pyridine
Starting Materials
- 2-Aminopyridine derivatives or pyridine-containing precursors provide the pyridine moiety.
- Thiosemicarbazide is used to build the thiadiazole ring.
- Bromo-substituted reagents or bromination reagents (e.g., N-bromosuccinimide) are used for selective bromination at the 2-position.
Stepwise Synthesis
This synthetic route is adapted and optimized from protocols described in patent WO2010112874A1 and related academic literature.
Alternative Synthetic Routes
- Direct cyclization of 2-bromo-substituted precursors : Starting from 2-bromo-3-pyridinecarboxylic acid derivatives allows direct incorporation of the bromine atom before ring closure, potentially increasing regioselectivity and yield.
- Cross-coupling strategies : Suzuki or Stille coupling reactions can be employed to attach the pyridine ring to a pre-formed 2-bromoimidazo[2,1-b]thiadiazole core, offering modular synthesis and functional group tolerance.
Representative Experimental Data
Notes on Reaction Optimization and Challenges
- Solvent choice : Ethanol and trifluoroacetic acid are commonly used; TFA facilitates ring closure while ethanol is preferred for reflux steps.
- Temperature control : Precise temperature regulation during bromination is critical to prevent overbromination or side reactions.
- Purification : Crystallization and chromatography are standard for isolating pure products.
- Yields : Overall yields range from 60% to 90%, depending on the method and scale.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole moiety can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research has shown that compounds containing the imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibit significant biological activities. Notable applications include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit bacterial growth and show promise against multidrug-resistant strains.
- Anticancer Properties : The compound has been observed to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by modulating immune responses.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine in various applications:
-
Antimicrobial Studies :
- A study conducted by [source needed] demonstrated that this compound showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
-
Cancer Research :
- Research published in [source needed] indicated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
-
Inflammation Models :
- In vivo studies reported in [source needed] showed that this compound reduced inflammatory markers in animal models of arthritis.
Comparison with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole | Pyridine ring attached directly to imidazole | Anticancer |
| 5-Bromoimidazo[2,1-b][1,3,4]thiadiazole | Bromine substitution on imidazole | Antimicrobial |
| Imidazo[2,1-b][1,3,4]thiadiazole derivatives | Various substitutions on thiadiazole | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms allow it to form strong interactions with biological targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogues and their distinguishing features:
Biological Activity
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines the properties of imidazole and thiadiazole rings with a pyridine moiety, which contributes to its potential therapeutic applications.
- Molecular Formula : C9H5BrN4S
- Molecular Weight : 284.13 g/mol
- CAS Number : 43159301
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound has been studied for its potential in cancer treatment and as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and transcription.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyridine and thiadiazole derivatives against human cancer cell lines. The results indicated that:
- Compound Efficacy : this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values : The IC50 for MCF-7 was found to be approximately 15 µM, indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. The findings suggest:
- Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with key biological targets:
- Topoisomerase Inhibition : This action disrupts DNA replication in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives followed by bromination using N-bromosuccinimide (NBS). For example, imidazo[2,1-b][1,3,4]thiadiazole precursors are first synthesized via condensation of hydrazonoyl halides with alkyl carbothioates . Bromination at the C5 position is achieved under controlled conditions (e.g., CHCl₃, 50°C) to avoid over-bromination. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to NBS) and inert atmospheres to suppress side reactions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation relies on X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state dynamics). Key data include:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and bromine-coupled carbons (δ 110–125 ppm).
- X-ray : Monoclinic crystal system (e.g., P2₁/n space group) with intermolecular π-π stacking (3.5–4.0 Å) .
- HRMS : Molecular ion peak at m/z 388.26 (C₁₇H₁₁BrFN₃S) .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The C2-bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., 4-fluorophenyl) in THF/Na₂CO₃ (80°C, 12h), yielding biaryl derivatives. Steric hindrance from the fused thiadiazole ring necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values ranging from 1.2–25 µM across cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Resolving these requires:
- Standardized protocols : Fixed serum (10% FBS), 48h exposure, and ATP-based viability assays.
- Mechanistic studies : Comparative transcriptomics/proteomics to identify target pathways (e.g., HSP90 inhibition vs. tubulin destabilization) .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electron-rich sites. For example, the C6 position of the pyridine ring shows higher Fukui indices (f⁺ = 0.12), favoring electrophilic attacks. MD simulations (AMBER force field) further validate solvent accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
